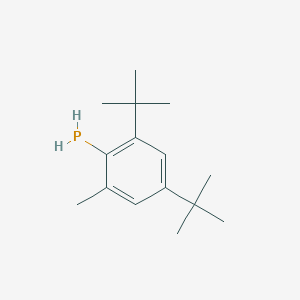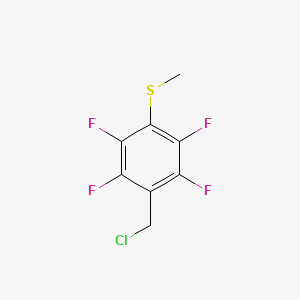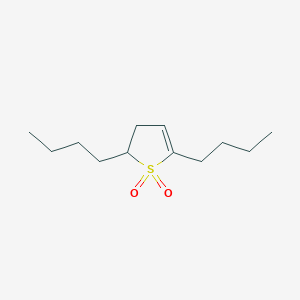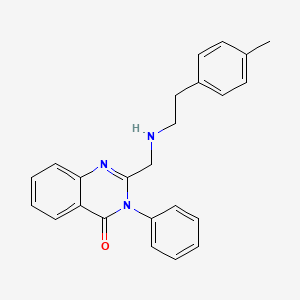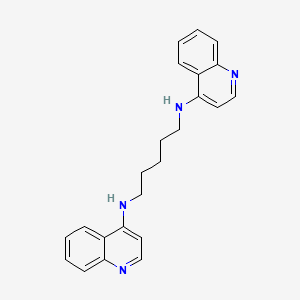
1,5-Pentanediamine, N,N-di-4-quinolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanediamine, N,N-di-4-quinolinyl- is a chemical compound with a complex structure that includes both a pentanediamine backbone and quinoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,5-pentanediamine with quinoline derivatives under specific conditions. One common method includes the use of quinoline-4-carboxylic acid, which reacts with 1,5-pentanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.
Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diaminopentane (Cadaverine): A simpler diamine without the quinoline groups.
N,N-Diethyl-1,4-pentanediamine: Another diamine with different substituents.
Quinoline-4-carboxylic acid: A quinoline derivative without the pentanediamine backbone.
Uniqueness
1,5-Pentanediamine, N,N-di-4-quinolinyl- is unique due to its combination of a pentanediamine backbone and quinoline groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
104772-00-1 |
|---|---|
Molekularformel |
C23H24N4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N,N'-di(quinolin-4-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
WTEQYWCGKHXBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)


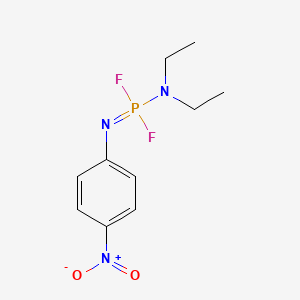
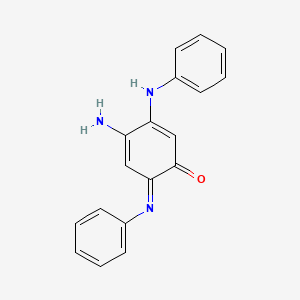
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
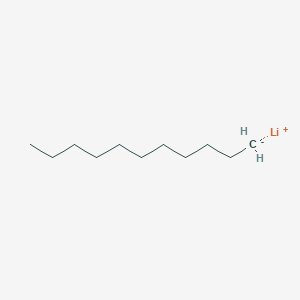
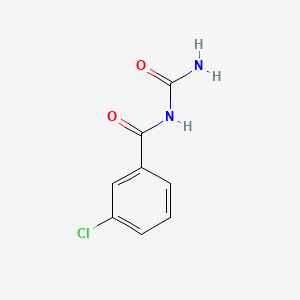
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
